N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine

Description

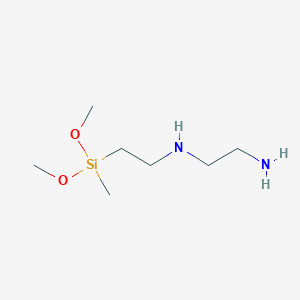

N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine (CAS: Refer to for synonyms) is a bifunctional organosilane compound characterized by a dimethoxymethylsilyl group attached to an ethylenediamine backbone via a propyl chain. Its molecular formula is C₈H₂₁N₂O₂Si, and it is widely recognized as a silane coupling agent in materials science (e.g., silicon coupling agents WD-53 or KH602) . The compound’s structure enables dual reactivity: the methoxysilyl group hydrolyzes to form silanol bonds with inorganic substrates (e.g., glass, metals), while the ethylenediamine moiety provides amine functionality for covalent interactions with organic polymers or biomolecules . This dual functionality makes it critical in enhancing adhesion between dissimilar materials, such as in composites, coatings, and hybrid nanomaterials.

Properties

CAS No. |

66300-34-3 |

|---|---|

Molecular Formula |

C7H20N2O2Si |

Molecular Weight |

192.33 g/mol |

IUPAC Name |

N'-[2-[dimethoxy(methyl)silyl]ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C7H20N2O2Si/c1-10-12(3,11-2)7-6-9-5-4-8/h9H,4-8H2,1-3H3 |

InChI Key |

HTAUDOWBSUDBEA-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C)(CCNCCN)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of EINECS 266-303-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to achieve the desired chemical structure .

Industrial Production Methods: In industrial settings, the production of EINECS 266-303-7 is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and stringent quality control measures. The industrial production methods are optimized for efficiency, cost-effectiveness, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: EINECS 266-303-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

EINECS 266-303-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of complex molecules. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it finds applications in various industrial processes, such as the production of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of EINECS 266-303-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions, enzyme activities, or signaling pathways. Understanding the mechanism of action is crucial for developing new applications and improving existing ones .

Biological Activity

N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine is a silane-based compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a dimethoxymethylsilyl group attached to an ethylenediamine backbone. Its chemical structure can be represented as follows:

- Chemical Formula : C₇H₁₈N₂O₂Si

- CAS Number : 66300-34-3

This compound belongs to a class of amino alkoxysilanes, which are known for their diverse applications in various fields, including biomedicine and materials science.

Cytotoxicity and Cancer Research

In vitro studies have highlighted the cytotoxic potential of related ethylenediamine derivatives against various cancer cell lines. For example, compounds structurally related to this compound have shown efficacy in inhibiting the growth of human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. The cytotoxic mechanisms often involve disruption of mitochondrial membrane potential and cell cycle arrest, indicating a promising avenue for cancer therapy development.

Evaluation of Toxicological Data

A recent evaluation of amino alkoxysilanes, including this compound, assessed their potential human health risks. Key findings include:

- Low Dermal Toxicity : These compounds are generally considered to have low dermal toxicity and are not expected to cause serious systemic health effects following repeated exposure.

- Skin Sensitization Potential : Some studies indicated a strong potential for skin sensitization, with positive results observed in guinea pig maximization tests.

- Irritation Effects : Limited data suggest that these compounds can cause skin irritation and persistent corneal damage upon exposure.

| Parameter | Finding |

|---|---|

| Dermal Toxicity | Low |

| Systemic Health Effects | Not serious after repeated exposure |

| Skin Sensitization Potential | Strong |

| Eye Damage Potential | Serious (persistent corneal damage) |

The biological effects of this compound may be attributed to its ability to interact with cellular components. The presence of the silane group can enhance its reactivity with biological molecules, potentially leading to:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt cell membranes, leading to cell death.

- Reactive Oxygen Species (ROS) Generation: Some silane derivatives can induce oxidative stress within cells, contributing to cytotoxicity.

Comparison with Similar Compounds

Table 1: Key Properties of Ethylenediamine Derivatives

(1) Silane Coupling Agents

This compound’s methoxysilyl group undergoes hydrolysis to form siloxane networks, enabling strong interfacial bonds in composites . In contrast, non-silylated derivatives like DMEN lack this inorganic binding capability but excel as ligands in Cu-catalyzed propargylation reactions (e.g., C–P bond formation) due to their electron-donating dimethyl groups .

(2) Catalytic Activity

Ethylenediamine derivatives with aromatic or heterocyclic substituents, such as N-[2-(1-piperazinyl)ethyl]ethylenediamine , exhibit enhanced basicity and steric effects, making them effective in asymmetric catalysis . However, simpler ligands like TMEDA (tetramethylethylenediamine) outperform plain ethylenediamine in Cu-catalyzed reactions due to superior electron donation and steric bulk .

Performance in Material Science

This compound’s methoxysilyl group provides superior hydrolytic stability compared to trialkoxysilanes (e.g., APTES), reducing gelation during storage. Its ethylenediamine group also offers higher amine density than mono-amines like 3-aminopropyltrimethoxysilane, enhancing covalent grafting in epoxy resins .

Limitations and Trade-offs

While the silyl group enhances inorganic adhesion, it introduces sensitivity to moisture during storage. In contrast, DMEN and N-[2-(1-piperazinyl)ethyl]ethylenediamine are moisture-stable but lack interfacial bonding utility. Additionally, the ethylenediamine core in all derivatives limits thermal stability compared to aromatic diamines.

Research Findings and Trends

- Catalysis : Ethylenediamine derivatives with bulky substituents (e.g., TMEDA) are preferred in enantioselective catalysis, but silylated variants remain niche due to compatibility issues with polar solvents .

- Environmental Remediation: Lauroyl ethylenediamine triacetic acid achieves >90% Au(III) recovery from mixed metal solutions, outperforming non-chelating silylated analogs .

- Drug Delivery : Ethylenediamine linkers in edasalonexent demonstrate prolonged drug release, though silylated versions are unexplored in this domain .

Q & A

Q. What are the standard synthetic routes for N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine, and how can purity be optimized?

The compound is typically synthesized via silane coupling reactions involving ethylenediamine derivatives and methoxysilane precursors. Key steps include controlled hydrolysis-condensation under inert atmospheres to minimize premature crosslinking. Purity optimization involves chromatographic purification (e.g., silica gel chromatography) and characterization via <sup>1</sup>H/<sup>13</sup>C NMR and FTIR to confirm the absence of unreacted silanol groups or oligomers . Solubility in benzene or ethyl acetate can aid in solvent-based purification .

Q. What spectroscopic methods are most effective for characterizing this compound?

NMR spectroscopy (particularly <sup>29</sup>Si NMR) is critical for verifying the integrity of the siloxane moiety, while FTIR identifies Si-O-C and amine functional groups. Elemental analysis (C, H, N, Si) validates stoichiometric ratios. For non-crystalline samples, mass spectrometry (ESI-TOF) provides molecular weight confirmation .

Q. How does the compound’s reactivity with water influence storage and handling protocols?

The methoxysilane groups undergo hydrolysis in the presence of moisture, leading to self-condensation. Storage requires anhydrous conditions (e.g., under nitrogen or argon) and desiccants. Handling in gloveboxes or sealed reaction vessels is recommended for air-sensitive applications. Stability tests via periodic FTIR or gravimetric analysis can monitor degradation .

Advanced Research Questions

Q. How can computational modeling predict the interfacial behavior of this compound in composite materials?

Density Functional Theory (DFT) simulations can model interactions between the silane and substrates (e.g., silica nanoparticles or polymers). Parameters like adsorption energy, bond angles, and charge transfer help predict adhesion efficiency. Molecular dynamics (MD) simulations further elucidate diffusion kinetics at interfaces, guiding experimental design for surface functionalization .

Q. What strategies resolve contradictions in catalytic activity data when using this compound as a coupling agent?

Discrepancies may arise from varying hydrolysis rates, pH conditions, or substrate porosity. Controlled kinetic studies (e.g., in situ Raman spectroscopy) can correlate reaction progress with environmental factors. Comparative analysis using standardized substrates (e.g., mesoporous silica with uniform pore size) reduces variability .

Q. How does the compound’s dual amine-silane functionality enable site-selective modifications in hybrid materials?

The ethylenediamine moiety can chelate metal ions or react with epoxides, while the silane group anchors to inorganic surfaces. Sequential reaction protocols (e.g., silane-first grafting followed by amine-mediated functionalization) minimize cross-reactivity. XPS and ToF-SIMS are used to map surface composition and confirm stepwise modification .

Q. What experimental designs mitigate side reactions during polymer-silane composite synthesis?

Protecting group strategies (e.g., temporary acetylation of amines) prevent undesired nucleophilic attacks on silane intermediates. Real-time monitoring via <sup>29</sup>Si NMR tracks condensation kinetics, enabling adjustments in catalyst concentration (e.g., dibutyltin dilaurate) or solvent polarity .

Methodological Notes

- Structural Analysis : For non-crystalline samples, pair NMR with computational crystallography tools (e.g., SHELXL for hypothetical lattice modeling) .

- Stability Testing : Accelerated aging studies under controlled humidity/temperature provide shelf-life estimates .

- Interfacial Studies : Atomic Force Microscopy (AFM) or Quartz Crystal Microbalance (QCM) quantifies adhesion strength in composite systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.